molecular formula C26H36O6 B11992951 11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate

11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate

Cat. No.: B11992951
M. Wt: 444.6 g/mol
InChI Key: PHEOVVDXTQVHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of 11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate involves several steps, starting from pregnenolone or related precursors.

      Reaction Conditions: Specific reaction conditions depend on the synthetic route used, but typically involve acetylation, oxidation, and esterification steps.

      Industrial Production: Industrial-scale production methods are proprietary, but they likely involve efficient and scalable processes.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and esterification.

      Common Reagents and Conditions:

      Major Products: The main product is 11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate.

  • Scientific Research Applications

      Medicine: Used as a topical anti-inflammatory agent in dermatology (e.g., skin conditions like eczema).

      Research: Investigated for its potential in treating inflammatory diseases and autoimmune disorders.

      Industry: May be used in pharmaceutical formulations.

  • Mechanism of Action

      Targets: Binds to glucocorticoid receptors (GRs) in the cytoplasm.

      Pathways: Activated GRs translocate to the nucleus, modulating gene expression. Effects include anti-inflammatory actions, immune suppression, and metabolic regulation.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    IUPAC Name

    [2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PHEOVVDXTQVHAZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC12CC(C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H36O6
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70871825
    Record name 2‐{1,10‐Dihydroxy‐9a,11a‐dimethyl‐7‐oxo‐1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH‐cyclopenta[a]phenanthren‐1‐yl}‐2‐oxoethyl 2,2‐dimethylpropanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70871825
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    444.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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